molecular formula C8H11IO4 B13740926 Diethyl iodofumarate CAS No. 38318-63-7

Diethyl iodofumarate

Katalognummer: B13740926
CAS-Nummer: 38318-63-7
Molekulargewicht: 298.07 g/mol
InChI-Schlüssel: JIWZEOZISPXCRS-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl iodofumarate is an organic compound that belongs to the class of iodinated fumarates It is characterized by the presence of two ethyl ester groups and an iodine atom attached to the fumarate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl iodofumarate can be synthesized through the iodination of diethyl fumarate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the addition of iodine to the double bond of diethyl fumarate, followed by the elimination of hydrogen iodide to form the iodinated product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl iodofumarate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to diethyl fumarate by using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Major Products Formed

    Substitution: Corresponding substituted fumarates.

    Reduction: Diethyl fumarate.

    Oxidation: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Diethyl iodofumarate has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its role as a radiolabeling agent.

    Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine.

    Industry: Utilized in the synthesis of iodinated compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of diethyl iodofumarate involves the reactivity of the iodine atom and the double bond in the fumarate backbone. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl fumarate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Dimethyl fumarate: Similar structure but with methyl ester groups instead of ethyl, leading to different physical properties.

    Diethyl maleate: Isomer of diethyl fumarate with a cis configuration, resulting in different reactivity.

Uniqueness

Diethyl iodofumarate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and radiotherapy. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

38318-63-7

Molekularformel

C8H11IO4

Molekulargewicht

298.07 g/mol

IUPAC-Name

diethyl (Z)-2-iodobut-2-enedioate

InChI

InChI=1S/C8H11IO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5-

InChI-Schlüssel

JIWZEOZISPXCRS-WAYWQWQTSA-N

Isomerische SMILES

CCOC(=O)/C=C(/C(=O)OCC)\I

Kanonische SMILES

CCOC(=O)C=C(C(=O)OCC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.